![molecular formula C30H20O2 B13136501 1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-([9,9’-Bifluorenylidene]-2,2’-diyl)diethanone: BF-TDCI4 , is a fascinating compound with potential applications in organic photovoltaic cells. Its chemical structure consists of a bifluorenylidene core with four 1,1-dicyanomethylene-3-indanone end-capped groups. Let’s explore its properties and applications further.
Vorbereitungsmethoden
Synthesis:: The synthesis of BF-TDCI4 involves combining appropriate precursors. Unfortunately, specific synthetic routes for this compound are not widely documented. Researchers typically design custom synthetic strategies based on the desired properties and functional groups.
Industrial Production:: As of now, there is no established industrial-scale production method for BF-TDCI4. research in this area continues, driven by the growing interest in organic electronics.
Analyse Chemischer Reaktionen
Reactivity:: BF-TDCI4 can participate in various chemical reactions due to its conjugated system and electron-accepting properties. Some potential reactions include oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could reduce BF-TDCI4.
Substitution: BF-TDCI4 may undergo nucleophilic substitution reactions with appropriate nucleophiles.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Further research is needed to explore these aspects comprehensively.
Wissenschaftliche Forschungsanwendungen
Organic Photovoltaic Cells:: BF-TDCI4 serves as an electron acceptor in organic photovoltaic cells. When combined with an appropriate electron donor (such as PTB7-Th), it contributes to efficient charge separation and energy conversion. The optimized device using BF-TDCI4 achieved a maximum power conversion efficiency of 4.35% with an open-circuit voltage of 0.87 V .
Wirkmechanismus
The exact mechanism by which BF-TDCI4 exerts its effects remains an active area of research. It likely involves interactions with molecular targets and pathways related to charge transport and energy conversion.
Vergleich Mit ähnlichen Verbindungen
BF-TDCI4’s uniqueness lies in its bifluorenylidene core and the specific arrangement of its end-capped groups. Similar compounds include other electron acceptors used in organic electronics, such as fullerene derivatives and non-fullerene acceptors.
Eigenschaften
Molekularformel |
C30H20O2 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
1-[(9E)-9-(2-acetylfluoren-9-ylidene)fluoren-2-yl]ethanone |
InChI |
InChI=1S/C30H20O2/c1-17(31)19-11-13-23-21-7-3-5-9-25(21)29(27(23)15-19)30-26-10-6-4-8-22(26)24-14-12-20(18(2)32)16-28(24)30/h3-16H,1-2H3/b30-29+ |
InChI-Schlüssel |
RZDMVFFPOAWFFF-QVIHXGFCSA-N |
Isomerische SMILES |
CC(=O)C1=CC\2=C(C=C1)C3=CC=CC=C3/C2=C\4/C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


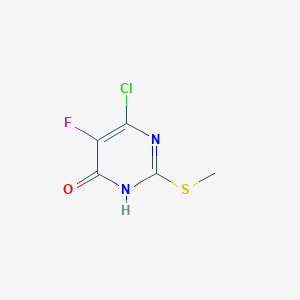
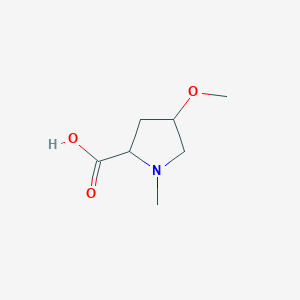
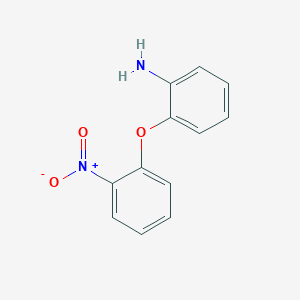
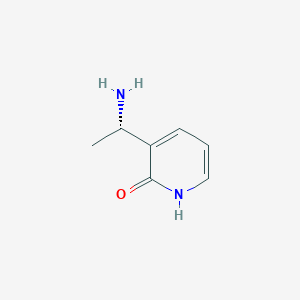
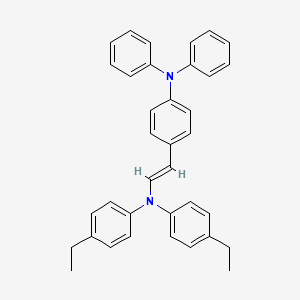
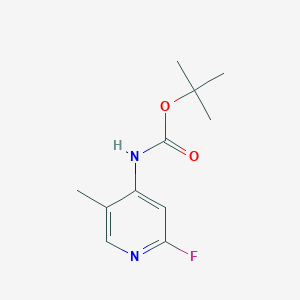
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
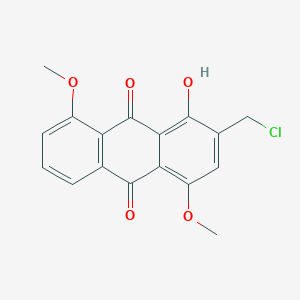
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)



![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
